
5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole
Overview
Description
5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole is a heterocyclic compound featuring an oxadiazole ring substituted with benzyl and chloromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylhydrazine with chloroacetic acid, followed by cyclization with a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and amines.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or aldehydes.
Reduction Products: Reduction typically yields alcohols or amines.
Scientific Research Applications
The biological activities of 5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole derivatives have been extensively studied. Notable applications include:
- Antimicrobial Properties : Compounds containing the 1,2,4-oxadiazole moiety are known to exhibit antimicrobial activity. Research indicates that derivatives can inhibit various bacterial and fungal strains.
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation through inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) .
- Anticancer Activity : Studies have demonstrated that certain derivatives possess significant anticancer properties against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The structure-activity relationship (SAR) studies suggest that modifications to the oxadiazole ring can enhance potency against these cell lines .
Material Science Applications
In addition to its biological applications, this compound is being explored in materials science:
- Photoluminescent Materials : The compound's unique structural features allow for the development of photoluminescent materials suitable for organic electronics.
- Polymer Synthesis : Its ability to react with various nucleophiles makes it a valuable intermediate in the synthesis of novel polymers with tailored properties .
Case Study 1: Anticancer Activity
A study synthesized several 1,2,4-oxadiazole derivatives from this compound and evaluated their anticancer activity against multiple cell lines. The results indicated that certain derivatives displayed IC values comparable to established chemotherapeutics like doxorubicin, highlighting their potential as new anticancer agents .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of derivatives synthesized from this compound. The study reported significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting that these compounds could serve as effective antibacterial agents .
Summary Table of Derivatives and Activities
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-Methyl-3-(chloromethyl)-1,2,4-oxadiazole | Methyl group at position 5 | Antimicrobial properties |
3-(Chlorobenzyl)-5-(chloromethyl)-1,2,4-oxadiazole | Chlorobenzyl substituent | Anti-inflammatory effects |
5-Benzyl-3-(bromomethyl)-1,2,4-oxadiazole | Bromine instead of chlorine | Potential anticancer activity |
Mechanism of Action
The mechanism by which 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, altering their function.
Comparison with Similar Compounds
- 5-Benzyl-3-(chloromethyl)-1,2-oxazole
- 5-Benzyl-3-(chloromethyl)-1,2,4-triazole
- 5-Benzyl-3-(chloromethyl)-1,2,4-thiadiazole
Comparison: 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Biological Activity
5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, biochemical pathways, and potential applications in medicinal chemistry, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features an oxadiazole ring with benzyl and chloromethyl substitutions. Its unique structural characteristics contribute to its biological activity, making it a subject of interest in drug discovery.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzymatic Interactions : The compound can form covalent bonds with the active sites of enzymes, leading to either inhibition or activation of their activity. This interaction often results in significant changes in enzyme conformation and function.
- Cell Signaling Modulation : It influences cellular processes by modulating signaling pathways and gene expression. Studies indicate that it can alter the expression of genes involved in cell cycle regulation and apoptosis .
- Metabolic Impact : The compound affects cellular metabolism by interacting with key metabolic enzymes, influencing overall metabolic flux within cells.
Biological Activities
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : this compound has shown effectiveness against certain bacterial and fungal strains.
- Anticancer Potential : Research indicates that derivatives of 1,2,4-oxadiazole can act as potent anticancer agents. For example, studies have demonstrated cytotoxic effects against various cancer cell lines .
- Antiparasitic Activity : Some oxadiazole derivatives have been identified as potential antiplasmodial agents against Plasmodium falciparum, indicating a promising avenue for malaria treatment .
Table 1: Summary of Biological Activities
Example Studies
- Anticancer Activity : A study evaluated various 1,2,4-oxadiazole derivatives for their cytotoxicity against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines. The results indicated that certain derivatives exhibited IC50 values below 100 µM, suggesting significant anticancer potential .
- Antimicrobial Efficacy : In vitro tests demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis.
- Antiparasitic Properties : Research highlighted the slow-action antiplasmodial activity of oxadiazole derivatives against drug-sensitive and multi-drug resistant P. falciparum strains. Compounds showed IC50 values under 40 nM in vitro .
Properties
IUPAC Name |
5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-7-9-12-10(14-13-9)6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECLIXXHUYTYJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NO2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476402 | |
Record name | 5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52156-51-1 | |
Record name | 5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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